molecular formula C6H4S2 B1596311 Thieno[3,4-b]thiophene CAS No. 250-65-7

Thieno[3,4-b]thiophene

Cat. No. B1596311
CAS RN: 250-65-7
M. Wt: 140.2 g/mol
InChI Key: PFZLGKHSYILJTH-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene is a compound consisting of two fused thiophene rings . It exhibits a planar conjugated framework, broad absorption with a large absorption coefficient, and a slightly high LUMO energy level .


Synthesis Analysis

The synthesis of 3-substituted thieno[3,4-b]thiophene derivatives has been achieved via hydroxy-based transformations . This method involves the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .


Molecular Structure Analysis

Thieno[3,4-b]thiophene (TbT) is an asymmetric fused bithiophene containing four functionalization positions . The proaromatic thiophene can effectively stabilize the quinoidal resonance of the aromatic thiophene .


Chemical Reactions Analysis

The chemical reactions of Thieno[3,4-b]thiophene involve the introduction of different substitutions at the C3-position . This process can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .


Physical And Chemical Properties Analysis

Thieno[3,4-b]thiophene has a molecular weight of 140.2 g/mol . It exhibits a planar conjugated framework, broad absorption with a large absorption coefficient, and a slightly high LUMO energy level .

Scientific Research Applications

Pharmaceutical Applications

Thieno[3,4-b]thiophene has been found to have various pharmaceutical applications . Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, and antimicrobial . The methods of application and experimental procedures vary widely depending on the specific use case and often involve the synthesis of thienothiophene derivatives .

Optoelectronic Properties

Thieno[3,4-b]thiophene molecules have been found to possess optoelectronic properties . They are used in semiconductors, solar cells, organic field effect transistors, electroluminescents, etc . The methods of application often involve incorporating the thienothiophene into a molecular architecture to alter or improve the fundamental properties of organic, π-conjugated materials .

Synthesis of Biologically Active Compounds

Thieno[3,4-b]thiophene is used as a template for the synthesis of biologically active compounds . A number of methodologies have been adopted to synthesize thienothiophene derivatives .

Preparation of 3-Hydroxythieno[3,4-b]thiophene-2-carboxylate

A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate . This compound can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations .

Development of Donor and Acceptor Materials in Organic Solar Cells

Thieno[3,4-b]thiophenes bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells . The introduction of different substitutions at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .

Synthesis of Conjugated Polymers

Thieno[3,4-b]thiophene units are used in the preparation of conjugated polymers . The photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate can be modulated by introducing different functional groups at the C3-position .

Near-Infrared Non-Fullerene Acceptors for Organic Solar Cells

Thieno[3,4-b]thiophene (TT) is introduced into the push–pull molecular architecture as a bridge unit to narrow the band gap of the derived acceptors . These acceptors are classified into two types of isomers, namely 4TIC, 4T4F, 6TIC and 6T4F, all of which have strong absorption in the NIR range . The devices based on 6-position isomers exhibit superior photovoltaic performance .

Photosensitizing Abilities

Thieno[3,4-b]thiophene has been studied for its photosensitizing abilities . These properties make it a potential candidate for applications in photovoltaics, photocatalytic hydrogen production, and other areas of material science and chemical engineering .

Organic Optoelectronics

Thieno[3,4-b]thiophene (TT) unit with functional groups has emerged as an extremely attractive electron-withdrawing building block in organic electronics . It has significantly contributed to the development of high-performance optoelectronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Organic Thermoelectric Materials

Thieno[3,4-b]thiophene-based copolymers have been used in the development of high-performance organic thermoelectric materials . The results implied that polymers with less ordered stacking could have more tolerance for the disruption of the dopant .

Safety And Hazards

Thieno[3,4-b]thiophene is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Future Directions

Thieno[3,4-b]thiophene-based materials have shown great potential in the field of organic optoelectronics . The development of new organic building blocks is one of the most important strategies to realize high-performance optoelectronic devices .

properties

IUPAC Name

thieno[2,3-c]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S2/c1-2-8-6-4-7-3-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZLGKHSYILJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CSC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154043-54-6
Record name Thieno[3,4-b]thiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154043-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00334271
Record name Thieno[3,4-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,4-b]thiophene

CAS RN

250-65-7
Record name Thieno[3,4-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,500
Citations
C Zhang, X Zhu - Accounts of Chemical Research, 2017 - ACS Publications
Conspectus Because of the tailorable photoelectric properties derived from judicious molecular design and large-area and low-temperature processability especially on flexible …
Number of citations: 144 pubs.acs.org
K Lee, GA Sotzing - Macromolecules, 2001 - ACS Publications
Conducting polymers have generated considerable interest due to their potential broad applicability in numerous electronic devices. Presently, commercially available applications …
Number of citations: 164 pubs.acs.org
F Liu, Z Zhou, C Zhang, T Vergote, H Fan… - Journal of the …, 2016 - ACS Publications
A thieno[3,4-b]thiophene-based electron acceptor, ATT-1, is designed and synthesized. ATT-1 exhibits a planar conjugated framework, broad absorption with a large absorption …
Number of citations: 311 pubs.acs.org
Y Liang, D Feng, J Guo, JM Szarko, C Ray… - …, 2009 - ACS Publications
A regioregular conjugated oligomer (MF) and its polymer counterpart (PF) containing a thieno[3,4-b]thiophene moiety have been developed. The existence of thieno[3,4-b]thiophene …
Number of citations: 76 pubs.acs.org
S Xu, Z Zhou, W Liu, Z Zhang, F Liu, H Yan… - Advanced …, 2017 - Wiley Online Library
With an indenoindene core, a new thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor, 2,2′‐((2Z,2′Z)‐((6,6′‐(5,5,10,10‐tetrakis(2‐ethylhexyl)‐5,10‐dihydroindeno[2,1…
Number of citations: 210 onlinelibrary.wiley.com
F Liu, GL Espejo, S Qiu, MM Oliva, J Pina… - Journal of the …, 2015 - ACS Publications
Thiophene-based materials have occupied a crucial position in the development of organic electronics. However, the energy band gaps of oligo- and polythiophenes are difficult to …
Number of citations: 60 pubs.acs.org
GA Sotzing, K Lee - Macromolecules, 2002 - ACS Publications
Herein we report the synthesis and electrochemical characterization of poly(thieno[3,4-b]thiophene), a new low band gap conducting polymer with a high redox switching stability that …
Number of citations: 135 pubs.acs.org
H Kim, H Lee, D Seo, Y Jeong, K Cho, J Lee… - Chemistry of …, 2015 - ACS Publications
The regioregular p-type copolymer PBDTTT-CT composed of TT-BDT-TT-BDT repeating units (TT = thieno[3,4-b]thiophene, BDT = benzo[1,2-b:4,5-b′]dithoiphene) and perfectly …
Number of citations: 54 pubs.acs.org
B Lee, MS Yavuz, GA Sotzing - Macromolecules, 2006 - ACS Publications
Herein we report the synthesis of symmetrical bis(thieno[3,4-b]thiophene)s and their electrochemical polymerization. The 2,2‘-bis(T34bT) has an oxidation peak at 0.73 V for …
Number of citations: 41 pubs.acs.org
GM Peters, JD Tovar - Journal of the American Chemical Society, 2019 - ACS Publications
The ability to externally modulate conjugated polymer optoelectronic properties is an important challenge for modern organic electronics. One attractive approach entails the …
Number of citations: 37 pubs.acs.org

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